Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 497242-98-5
VCID: VC4720341
InChI: InChI=1S/C19H12BrF5O4/c1-3-27-19(26)13-7(2)29-11-5-10(20)12(4-8(11)13)28-6-9-14(21)16(23)18(25)17(24)15(9)22/h4-5H,3,6H2,1-2H3
SMILES: CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C(=C(C(=C3F)F)F)F)F)Br)C
Molecular Formula: C19H12BrF5O4
Molecular Weight: 479.197

Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate

CAS No.: 497242-98-5

Cat. No.: VC4720341

Molecular Formula: C19H12BrF5O4

Molecular Weight: 479.197

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate - 497242-98-5

Specification

CAS No. 497242-98-5
Molecular Formula C19H12BrF5O4
Molecular Weight 479.197
IUPAC Name ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C19H12BrF5O4/c1-3-27-19(26)13-7(2)29-11-5-10(20)12(4-8(11)13)28-6-9-14(21)16(23)18(25)17(24)15(9)22/h4-5H,3,6H2,1-2H3
Standard InChI Key QNVRDACLMALVDH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C(=C(C(=C3F)F)F)F)F)Br)C

Introduction

Structural Characterization and Molecular Properties

Core Benzofuran Architecture

The compound’s foundation is a benzofuran scaffold—a fused bicyclic system comprising a benzene ring and a furan heterocycle. The furan oxygen at position 1 and the ester group at position 3 create an electron-deficient environment, enhancing reactivity toward nucleophilic and electrophilic agents. Substituents at positions 2 (methyl), 5 (pentafluorophenyl methoxy), and 6 (bromo) introduce steric and electronic modulation, as evidenced by the compound’s InChIKey QNVRDACLMALVDH-UHFFFAOYSA-N.

Fluorinated Substituent Effects

The 2,3,4,5,6-pentafluorophenyl methoxy group confers exceptional stability and lipophilicity (predicted logP ≈ 4.88) . Fluorine’s strong electron-withdrawing nature polarizes the aromatic ring, facilitating π-π stacking interactions in biological targets or materials matrices. This substituent’s steric bulk also influences conformational dynamics, as seen in the compound’s SMILES string CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C(=C(C(=C3F)F)F)F)F)Br)C.

Comparative Molecular Analysis

Table 1 contrasts this compound with its methyl ester analog (CAS No. 3570-0307) , highlighting how alkyl ester chains and halogenation patterns modulate properties:

PropertyEthyl Ester DerivativeMethyl Ester Analog
Molecular FormulaC₁₉H₁₂BrF₅O₄C₁₈H₁₁F₅O₄
Molecular Weight (g/mol)479.197386.27
logP~5.2 (estimated)4.88
Key SubstituentsEthyl ester, Br, pentafluorophenylMethyl ester, pentafluorophenyl

The ethyl group increases molecular weight by 93 g/mol compared to the methyl analog, potentially enhancing membrane permeability in drug discovery contexts .

Synthetic Methodologies and Optimization

Insights from Analogous Syntheses

A patent detailing 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline synthesis (CN102850269A) provides transferable strategies :

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) and DMF form electrophilic intermediates for cyclization .

  • Solvent Extraction: Methylene chloride partitions products from aqueous phases, while MgSO₄ drying ensures anhydrous conditions .

  • Chromatographic Purification: Column chromatography resolves intermediates, critical for multi-halogenated systems .

Adapting these methods, the target compound’s synthesis likely employs POCl₃-mediated cyclization followed by sequential bromination and alkoxylation.

Physicochemical and Spectroscopic Profiles

Solubility and Stability

Though solubility data remain unpublished, structural analogs suggest limited aqueous solubility (<1 mg/mL) due to the pentafluorophenyl group . The ethyl ester enhances organic solvent compatibility (e.g., DMSO, THF) compared to methyl variants . Stability under ambient conditions is presumed high, given fluorine’s oxidative resistance.

Spectroscopic Signatures

  • ¹H NMR: Expected signals include a triplet for the ethyl ester’s CH₂CH₃ group (δ 1.2–1.4 ppm), a singlet for the methyl group at C2 (δ 2.5 ppm), and aromatic protons deshielded by fluorine (δ 7.0–7.8 ppm).

  • ¹³C NMR: The carbonyl carbon (C=O) appears near δ 165 ppm, while CF carbons resonate between δ 110–150 ppm.

  • MS (ESI+): Predicted m/z 479.0 ([M+H]⁺), with isotopic peaks characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Research Applications and Emerging Directions

Pharmaceutical Intermediate

The compound’s bromine atom serves as a handle for Suzuki-Miyaura cross-coupling, enabling rapid diversification into drug candidates. For example, replacing Br with aryl or heteroaryl groups could yield kinase inhibitors or antimicrobial agents.

Materials Science

Fluorinated benzofurans are explored as:

  • Organic Semiconductors: The planar benzofuran core and electron-withdrawing groups facilitate charge transport in thin-film transistors.

  • Liquid Crystals: Pentafluorophenyl units promote stable mesophases via quadrupolar interactions .

Agrochemistry

Benzofuran derivatives exhibit herbicidal and fungicidal activity. The bromine and fluorine atoms may enhance binding to fungal cytochrome P450 enzymes.

Challenges and Future Prospects

Synthetic Scalability

Multi-step sequences with halogenated intermediates pose scalability challenges. Flow chemistry could mitigate this by optimizing exothermic steps like bromination .

Toxicity and Environmental Impact

While no data exist for this compound, polyfluorinated aromatics often exhibit environmental persistence. Degradation studies and green chemistry approaches (e.g., catalytic fluorination) are warranted.

Computational Modeling

QSAR studies could predict bioactivity profiles, guiding targeted synthesis. Molecular docking with disease-relevant proteins (e.g., COX-2, EGFR) may reveal therapeutic potential.

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